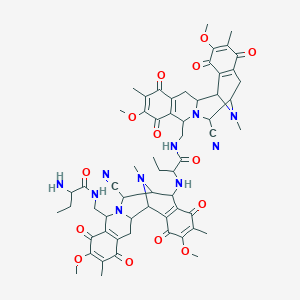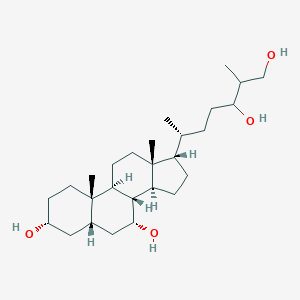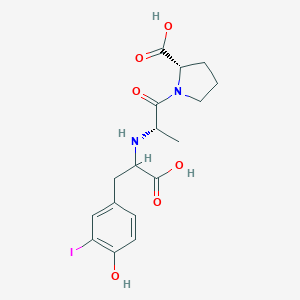![molecular formula C24H31ClN2O2 B216781 1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanonechloride CAS No. 101418-04-6](/img/structure/B216781.png)
1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanonechloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanonechloride is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in various fields, including optoelectronics, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanonechloride typically involves multiple steps, starting from the carbazole core. The general synthetic route includes:
N-Alkylation: The carbazole core is alkylated with 3-(4-ethoxypiperidino)propyl bromide under basic conditions to introduce the piperidine moiety.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 2-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanonechloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanonechloride has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanonechloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it may interact with cellular receptors or enzymes, potentially modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetyl-9-(3-(4-methoxypiperidino)propyl)carbazole hydrochloride
- 2-Acetyl-9-(3-(4-ethoxypiperidino)butyl)carbazole hydrochloride
- 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)indole hydrochloride
Uniqueness
1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanonechloride is unique due to the specific combination of the carbazole core with the 3-(4-ethoxypiperidino)propyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
101418-04-6 |
|---|---|
Fórmula molecular |
C24H31ClN2O2 |
Peso molecular |
415 g/mol |
Nombre IUPAC |
1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanone;chloride |
InChI |
InChI=1S/C24H30N2O2.ClH/c1-3-28-20-11-15-25(16-12-20)13-6-14-26-23-8-5-4-7-21(23)22-10-9-19(18(2)27)17-24(22)26;/h4-5,7-10,17,20H,3,6,11-16H2,1-2H3;1H |
Clave InChI |
LRUZXEMZDIUOMD-UHFFFAOYSA-N |
SMILES |
CCOC1CC[NH+](CC1)CCCN2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)C.[Cl-] |
SMILES canónico |
CCOC1CC[NH+](CC1)CCCN2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)C.[Cl-] |
Sinónimos |
1-[9-[3-(4-ethoxy-3,4,5,6-tetrahydro-2H-pyridin-1-yl)propyl]carbazol-2 -yl]ethanone chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)
![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)

![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)







